

what is the structure of cholesteryl eicosapentaenoate

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Compound of Interest

Compound Name: CE(20:5(5Z,8Z,11Z,14Z,17Z))

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An In-depth Technical Guide to the Structure of Cholesteryl Eicosapentaenoate

Introduction

Cholesteryl eicosapentaenoate is a cholesterol ester, a type of lipid molecule that plays a significant role in biology and disease.^{[1][2]} As a combination of the well-known sterol, cholesterol, and the omega-3 fatty acid, eicosapentaenoic acid (EPA), its structure dictates its physicochemical properties and biological function. This document provides a detailed examination of the molecular architecture of cholesteryl eicosapentaenoate, its constituent components, relevant quantitative data, and associated experimental methodologies.

Molecular Structure

Cholesteryl eicosapentaenoate is the product of a formal condensation reaction between the hydroxyl group of cholesterol and the carboxylic acid group of eicosapentaenoic acid, forming an ester linkage.^{[1][3]} The resulting molecule, with the chemical formula C₄₇H₇₄O₂, combines the rigid, planar steroid nucleus of cholesterol with the flexible, polyunsaturated acyl chain of EPA.^{[4][5][6]}

The Cholesterol Backbone

Cholesterol (Chemical Formula: C₂₇H₄₆O) is a sterol, characterized by a distinctive and rigid four-ring core structure.^{[7][8]}

- **Steroid Nucleus:** The core is a cyclopentanoperhydrophenanthrene ring system, consisting of four fused hydrocarbon rings (labeled A, B, C, and D).^{[3][9]} This tetracyclic structure is inherently rigid and planar.^[8]
- **Hydroxyl Group:** A hydroxyl (-OH) group is located at the C3 position of the A ring.^{[3][9]} This is the reactive site for esterification with fatty acids.
- **Alkene Group:** A double bond is present between carbons C5 and C6 in the B ring.^[3]
- **Methyl Groups:** Two methyl groups are attached at positions C10 and C13.^[3]
- **Hydrocarbon Tail:** A branched, eight-carbon aliphatic side chain is attached to the C17 position of the D ring.^{[3][10]}

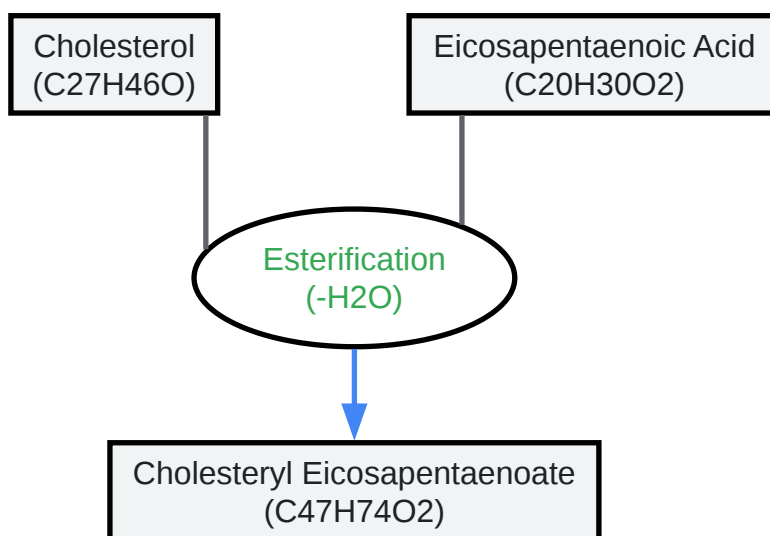
The Eicosapentaenoic Acid (EPA) Acyl Chain

Eicosapentaenoic acid (EPA; Chemical Formula: $C_{20}H_{30}O_2$) is a long-chain omega-3 polyunsaturated fatty acid.^{[11][12][13]}

- **Carbon Chain:** It is a carboxylic acid with a 20-carbon chain.^[11]
- **Unsaturation:** The chain contains five cis-configured double bonds.^{[11][13]} The IUPAC name reflects these bonds: (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid.
- **Omega-3 Classification:** The first double bond from the methyl (omega) end of the tail is located at the third carbon, which defines it as an omega-3 fatty acid.^{[11][13][14]}

Formation of the Ester

The structure of cholesteryl eicosapentaenoate is formed when the C3-hydroxyl group of cholesterol covalently bonds with the carboxyl group of EPA, releasing a molecule of water. This ester bond links the polar head of cholesterol to the polar head of the fatty acid, resulting in a highly nonpolar, hydrophobic molecule designed for transport and storage within the body.^[8]



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Diagram 1: Formation of Cholesteryl Eicosapentaenoate.

Quantitative Data

The physicochemical properties of cholesteryl eicosapentaenoate and its constituent molecules are summarized below.

Property	Cholesteryl Eicosapentaenoate	Cholesterol	Eicosapentaenoic Acid (EPA)
Molecular Formula	C ₄₇ H ₇₄ O ₂ [4][5][6]	C ₂₇ H ₄₆ O[7]	C ₂₀ H ₃₀ O ₂ [11][12]
Molecular Weight	671.09 g/mol [4][5]	386.65 g/mol	302.451 g/mol [11]
CAS Number	74892-97-0[2][4][6]	57-88-5	10417-94-4
Appearance	-	White or light-yellow solid[7]	-
Solubility	Chloroform: 10 mg/ml[2]	Insoluble in water[7]	-
Storage Conditions	-20°C[2][6]	-	-

Experimental Protocols

Direct synthesis protocols for cholesteryl eicosapentaenoate are not widely published in standard literature. However, methodologies for the purification and modification of its precursor, EPA, are well-documented.

Protocol: Purification of High-Purity EPA Ethyl Ester from Fish Oil

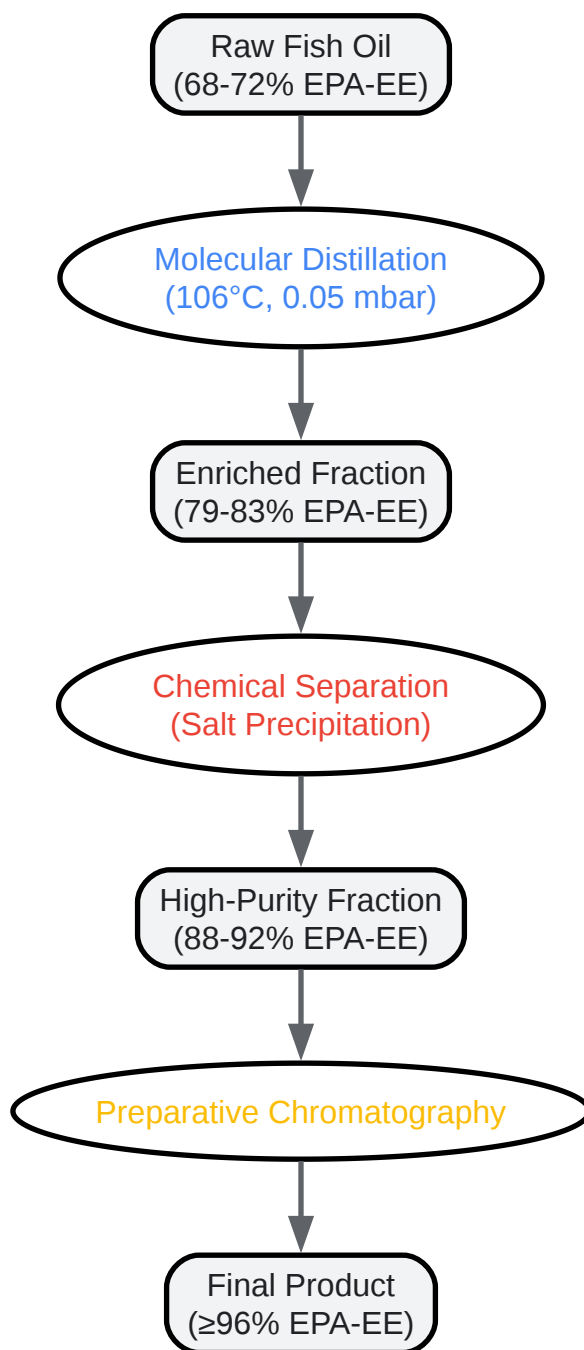
This protocol is adapted from a patented method for the industrial production of eicosapentaenoic acid ethyl ester (EPA-EE), a common derivative used in research and pharmaceuticals.^[15] The process involves multiple stages of purification to increase the concentration of EPA-EE.

Objective: To increase the purity of EPA-EE from raw fish oil.

Methodology:

- Initial Molecular Distillation:
 - The raw material, fish oil containing 68-72% EPA-EE, is subjected to molecular distillation.
 - The distillation apparatus is heated to 106°C under a vacuum of 0.05 mbar.
 - The fish oil is introduced slowly. Two fractions are collected.
 - This step increases the EPA-EE purity to approximately 79-83%.^[15]
- Salt Precipitation (Chemical Separation):
 - The enriched EPA-EE fraction from step 1 is dissolved in ethanol under a nitrogen atmosphere.
 - Sodium hydroxide is added in batches, and the mixture is stirred for 20 hours at 25°C to saponify the esters.
 - This chemical method further separates the fatty acids, improving the EPA purity to 88-92%.^[15]
- Industrial Preparative Chromatography:

- The sample obtained from the salt precipitation step is further purified using industrial-scale preparative chromatography.
- This final step yields EPA-EE with a purity of $\geq 96\%$.^[15]



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Diagram 2: Workflow for the Purification of EPA Ethyl Ester.

Protocol: Generalized Synthesis of Cholesteryl Esters

While a specific protocol for cholesteryl eicosapentaenoate is not detailed in the search results, a general laboratory synthesis can be described based on the principles of Fischer esterification.

Objective: To synthesize a cholesteryl ester from cholesterol and a fatty acid.

Methodology:

- **Reactant Preparation:** Dissolve cholesterol and the desired fatty acid (e.g., eicosapentaenoic acid) in an excess of a suitable anhydrous solvent (e.g., toluene or dichloromethane).
- **Catalysis:** Add a catalytic amount of a strong acid (e.g., sulfuric acid) or use a coupling agent such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
- **Reaction Conditions:** Reflux the mixture for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to isolate the pure cholesteryl ester.

Biological Relevance

Cholesteryl esters are the primary form for cholesterol storage and transport within the body. [16] Cholesteryl eicosapentaenoate, specifically, has been studied in various biological contexts. Its levels have been observed to be elevated in the serum of pediatric patients with extrahepatic biliary atresia and decreased in patients with Alzheimer's disease.[2] Furthermore, EPA has been shown to inhibit the accumulation of cholesteryl esters in macrophages, a key process in the development of atherosclerosis, by reducing the number of receptors for acetylated low-density lipoprotein (AcLDL).[17] The incorporation of polyunsaturated fatty acids

like EPA into cholesteryl esters can significantly modulate the physical properties of lipid bilayers and membranes.[6][18]

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